5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride
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Description
5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3 and its molecular weight is 210.1. The purity is usually 95%.
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Scientific Research Applications
Photoreactions in Pyrazole Derivatives
Vetokhina et al. (2012) investigated 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives, revealing three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. This study highlights the complex photochemical behavior of pyrazole derivatives (Vetokhina et al., 2012).
Antiproliferative Potential
Ananda et al. (2017) synthesized novel pyrazole derivatives and tested their antiproliferative effects on various cancer cell lines. One compound exhibited significant cytotoxic effects against breast cancer and leukemia cells, indicating the potential of pyrazole derivatives in cancer treatment (Ananda et al., 2017).
Optical Properties
Ge et al. (2014) synthesized novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives and studied their fluorescence spectral characteristics. The research enhances the understanding of the optical properties of pyrazole-based compounds (Ge et al., 2014).
Antimycobacterial Activity
Mamolo et al. (2001) synthesized 5-aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole derivatives and demonstrated their interesting activity against strains of Mycobacterium tuberculosis, highlighting the potential of pyrazole derivatives in tuberculosis treatment (Mamolo et al., 2001).
Antibacterial and Antioxidant Activities
Lynda (2021) explored the antibacterial and antioxidant activities of pyrazole derivatives, finding moderate activities against various bacteria and free radicals. This study suggests the utility of these compounds in antimicrobial and antioxidant applications (Lynda, 2021).
Continuous-Flow Aldol Reactions
Bortolini et al. (2012) developed a method using 5-(Pyrrolidin-2-yl)tetrazole functionalized silica for continuous-flow aldol reactions, demonstrating an environmentally benign approach with good stereoselectivities (Bortolini et al., 2012).
Properties
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-6(8-4-1)7-3-5-9-10-7;;/h3,5-6,8H,1-2,4H2,(H,9,10);2*1H/t6-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWROSQRQLJYJCY-QYCVXMPOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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